molecular formula C12H18ClN3O3S B2758647 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide CAS No. 923168-91-6

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide

Cat. No.: B2758647
CAS No.: 923168-91-6
M. Wt: 319.8
InChI Key: WQANNCFEHNFGDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide involves several steps. The starting materials typically include 2-chloroacetamide and 5-(aminosulfonyl)-2-(diethylamino)phenyl derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is carried out under controlled temperatures, usually between 0-150°C .

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is employed in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)-5-sulfamoylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S/c1-3-16(4-2)11-6-5-9(20(14,18)19)7-10(11)15-12(17)8-13/h5-7H,3-4,8H2,1-2H3,(H,15,17)(H2,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQANNCFEHNFGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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